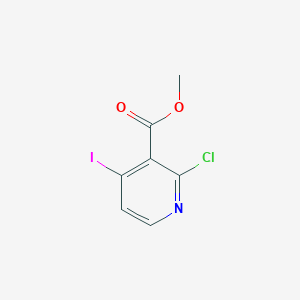
1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-one
Descripción general
Descripción
1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-one, also known as ethylphenidate, is a psychoactive drug that has gained popularity in recent years due to its stimulant properties. It is a synthetic compound that belongs to the class of substituted phenethylamines and is structurally similar to methylphenidate, a commonly prescribed medication for Attention Deficit Hyperactivity Disorder (ADHD). Ethylphenidate has been the subject of scientific research due to its potential applications in various fields, including neuroscience, pharmacology, and forensic toxicology.
Aplicaciones Científicas De Investigación
Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones
This compound is used in the synthesis of novel N-(4-Ethoxyphenyl) Azetidin-2-ones . The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . This process is part of the standard [2+2] ketene-imine cycloadditions (Staudinger reaction) .
Oxidative N-Deprotection by Ceric Ammonium Nitrate
The compound plays a crucial role in the oxidative N-deprotection by ceric ammonium nitrate . This process yields the N-dearylated 2-azetidinones in good to excellent yields .
Protection of Amide-NH
The p-ethoxyphenyl (PEP) group serves as a new protecting group for the protection of N1-2-azetidinones . The oxidative removal of this group by ceric ammonium nitrate (CAN) yields N-unsubstituted β-lactams .
Synthesis of 1-[5-(4-Ethoxyphenyl)-3-(Naphthalen-1-yl)-4,5-Dihydro-1H-Pyrazol-1-yl]Ethan-1-one
The compound is used in the cyclization reaction of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one using hydrazine hydrate in acetic acid medium . This results in the synthesis of the title compound 1-[5-(4-ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one .
Molecular Docking Studies
The compound is used in molecular docking studies against the active site of Cytochrome P 450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis . This helps in evaluating the extent of interactions of the ligand bound to the active site of the enzyme .
Synthesis of Triazol-3-one
A new triazol-3-one resulted unexpectedly from the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water . The structure of the new compound was characterized using FT-IR, 1D and 2D NMR, and HRMS spectroscopic methods .
Mecanismo De Acción
Target of Action
It is structurally similar to phenacetin , a pain-relieving and fever-reducing drug, which primarily acts on the sensory tracts of the spinal cord .
Mode of Action
Based on its structural similarity to phenacetin, it may have a depressant action on the heart, where it acts as a negative inotrope . It could also potentially act on the brain to decrease the temperature set point, similar to Phenacetin .
Biochemical Pathways
Phenacetin, a structurally similar compound, is known to affect the sensory tracts of the spinal cord .
Result of Action
Based on its structural similarity to phenacetin, it may have analgesic and antipyretic effects .
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-5-15-11-8-6-10(7-9-11)12(14)13(2,3)4/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNVWEWUUWLGCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455809 | |
| Record name | 1-Propanone, 1-(4-ethoxyphenyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-one | |
CAS RN |
170455-86-4 | |
| Record name | 1-Propanone, 1-(4-ethoxyphenyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Azabicyclo[2.2.2]octan-2-amine](/img/structure/B61463.png)








![Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B61490.png)
![1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B61492.png)
![[4-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]phenyl]methyl morpholine-4-carboxylate](/img/structure/B61494.png)
